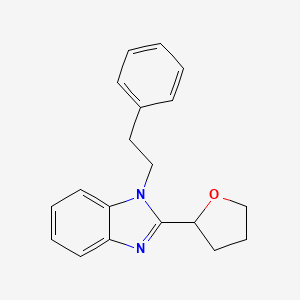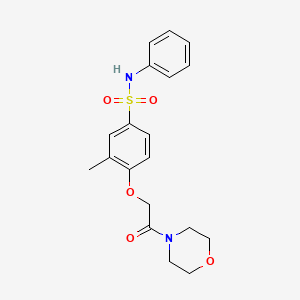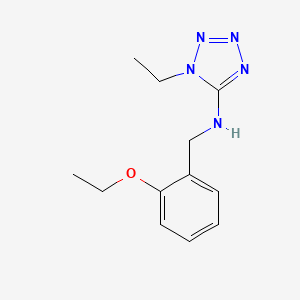![molecular formula C17H24N2O4 B4421130 N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide](/img/structure/B4421130.png)
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide
Descripción general
Descripción
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide, also known as BOPA, is a chemical compound that belongs to the family of proline derivatives. It has gained significant attention in recent years due to its potential applications in scientific research.
Mecanismo De Acción
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide exerts its inhibitory effect on POP by binding to the active site of the enzyme. This binding prevents the enzyme from cleaving neuropeptides, leading to an accumulation of these peptides in the brain. This accumulation has been shown to have beneficial effects on cognitive function and memory in animal models of Alzheimer's disease and schizophrenia.
Biochemical and Physiological Effects:
In addition to its inhibitory effect on POP, this compound has been shown to have other biochemical and physiological effects. It has been shown to increase the levels of several neurotransmitters, including dopamine, norepinephrine, and serotonin, in the brain, which may contribute to its beneficial effects on cognitive function and memory. This compound has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide has several advantages for use in lab experiments. It is a potent and selective inhibitor of POP, making it a valuable tool for studying the role of this enzyme in neurological disorders. This compound is also relatively stable and can be easily synthesized in large quantities. However, this compound has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential toxicity at high doses.
Direcciones Futuras
There are several future directions for the use of N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide in scientific research. One area of interest is the development of this compound-based therapeutics for the treatment of neurological disorders. Another area of interest is the use of this compound as a tool for studying the role of POP in other physiological processes, such as immune function and metabolism. Additionally, further studies are needed to determine the optimal dosing and administration of this compound for in vivo studies.
Aplicaciones Científicas De Investigación
N-[2-(4-butoxyphenoxy)ethyl]-5-oxoprolinamide has been widely used in scientific research due to its ability to inhibit the activity of the enzyme prolyl oligopeptidase (POP). POP is an enzyme that plays a crucial role in the degradation of neuropeptides and has been implicated in several neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. This compound has been shown to effectively inhibit the activity of POP, making it a promising candidate for the development of novel therapeutics for these disorders.
Propiedades
IUPAC Name |
N-[2-(4-butoxyphenoxy)ethyl]-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-2-3-11-22-13-4-6-14(7-5-13)23-12-10-18-17(21)15-8-9-16(20)19-15/h4-7,15H,2-3,8-12H2,1H3,(H,18,21)(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTOZXAODTMLEDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)OCCNC(=O)C2CCC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[5-(2,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-phenylacetamide](/img/structure/B4421049.png)
![2-[(2,6-dimethylmorpholin-4-yl)carbonyl]-1,9-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4421053.png)
![methyl {[5-(5-chloro-2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetate](/img/structure/B4421055.png)




![3-amino-N-(2-methylphenyl)-6-pyridin-4-ylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4421081.png)
![6-[(E)-2-(4-methylphenyl)vinyl]-3-pyridin-3-yl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B4421087.png)
![N-[1-(4-pyrimidinyl)ethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4421102.png)
![N-[2-(2-chlorophenoxy)ethyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxamide](/img/structure/B4421110.png)
![N-{4-[4-(2,2-dimethylpropanoyl)piperazin-1-yl]phenyl}-2-furamide](/img/structure/B4421123.png)
![1-methoxy-N-[2-(pyridin-2-ylthio)ethyl]-2-naphthamide](/img/structure/B4421145.png)
